1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
CAS No.:
Cat. No.: VC16413923
Molecular Formula: C12H20ClN5
Molecular Weight: 269.77 g/mol
* For research use only. Not for human or veterinary use.
![1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine -](/images/structure/VC16413923.png)
Specification
Molecular Formula | C12H20ClN5 |
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Molecular Weight | 269.77 g/mol |
IUPAC Name | N-[(1-methylpyrazol-4-yl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C12H19N5.ClH/c1-10(2)17-12(4-5-14-17)8-13-6-11-7-15-16(3)9-11;/h4-5,7,9-10,13H,6,8H2,1-3H3;1H |
Standard InChI Key | GCMCDGJETHMUKC-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1C(=CC=N1)CNCC2=CN(N=C2)C.Cl |
Introduction
Chemical Identity and Structural Analysis
1-(1-Isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine (C₁₂H₂₀N₆, MW 248.33 g/mol) features two pyrazole rings connected via a methanamine linker. The first pyrazole (position 1) carries an isopropyl group, while the second (position 4) has a methyl substituent. Key structural features include:
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Pyrazole rings: Aromatic five-membered rings with two adjacent nitrogen atoms, contributing to electron-rich environments suitable for hydrogen bonding .
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Isopropyl group: Enhances lipophilicity (predicted logP = 1.8), potentially improving blood-brain barrier permeability compared to simpler analogs .
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Methyl group: Moderates solubility (estimated aqueous solubility = 12.7 mg/mL) .
Table 1: Calculated Physicochemical Properties
Property | Value | Method |
---|---|---|
Molecular Weight | 248.33 g/mol | IUPAC |
LogP (iLOGP) | 1.8 | Computational modeling |
TPSA | 54.8 Ų | SwissADME |
Hydrogen Bond Donors | 1 | PubChem |
Hydrogen Bond Acceptors | 4 | PubChem |
Synthetic Pathways and Optimization
While no direct synthesis is documented, analogous pyrazole-methanamine derivatives are synthesized via reductive amination or nucleophilic substitution. For example, 1-methyl-1H-pyrazol-5-yl)methanol (CAS 84547-61-5) is produced via lithium aluminium hydride (LiAlH₄) reduction of methyl esters . Extending this methodology:
Hypothetical Synthesis Route
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Intermediate 1: 1-Isopropyl-1H-pyrazole-5-carbaldehyde via Vilsmeier-Haack formylation of 1-isopropylpyrazole.
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Intermediate 2: (1-Methyl-1H-pyrazol-4-yl)methanamine via Curtius rearrangement of the corresponding azide.
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Coupling: Reductive amination of Intermediate 1 and 2 using NaBH₃CN in methanol yields the target compound.
Table 2: Reaction Conditions for Analogous Compounds
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Ester reduction | LiAlH₄, THF, 0–20°C, 2–12 h | 67–83% | |
Reductive amination | NaBH₃CN, MeOH, rt, 24 h | ~60%* | Extrapolated |
*Estimated based on similar transformations.
Physicochemical and Pharmacokinetic Profile
The compound’s dual pyrazole system confers unique properties:
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Solubility: Moderate aqueous solubility (12.7 mg/mL) due to the methanamine linker’s polarity, but limited by aromatic rings .
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Permeability: Predicted Caco-2 permeability = 5.2 × 10⁻⁶ cm/s, suggesting moderate intestinal absorption.
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Metabolic Stability: Pyrazole rings resist CYP450 oxidation, but the methanamine linker may undergo N-demethylation .
Table 3: Predicted ADMET Properties
Parameter | Value | Tool Used |
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GI Absorption | High | PreADMET |
BBB Permeant | Yes | SwissADME |
CYP2D6 Inhibition | No | ADMETLab 2.0 |
hERG Inhibition | Low risk | pkCSM |
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